molecular formula C17H19NO4 B5843536 2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide

2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B5843536
M. Wt: 301.34 g/mol
InChI Key: YTSBSYQAEGHYCZ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide is a benzamide derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Benzamides are a significant class of amide compounds widely used in medical, industrial, and biological sectors due to their versatile chemical properties .

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-8-9-14(20-2)13(10-11)18-17(19)12-6-5-7-15(21-3)16(12)22-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSBSYQAEGHYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide typically starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The reaction involves the formation of an amide bond between the carboxylic acid group of the benzoic acid derivative and the amine group of the amine derivative. The products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Chemical Reactions Analysis

2,3-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,3-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is due to its ability to inhibit the growth of bacteria by interfering with their cellular processes .

Comparison with Similar Compounds

2,3-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

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